4-Methyl-6-nitropyridine-2-carboxylic acid
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Overview
Description
4-Methyl-6-nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-nitropyridine-2-carboxylic acid typically involves the nitration of 4-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-6-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylic acid group.
4-Methyl-2-nitropyridine: Lacks the carboxylic acid group but shares the nitro and methyl substituents on the pyridine ring.
Uniqueness
4-Methyl-6-nitropyridine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N2O4 |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
4-methyl-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-6(3-4)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
AVLDQBLGAUGAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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